molecular formula C7H3BrF2N2O B13061500 6-Bromo-3,3-difluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one

6-Bromo-3,3-difluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one

Cat. No.: B13061500
M. Wt: 249.01 g/mol
InChI Key: IOEWZNBKFVGPOP-UHFFFAOYSA-N
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Description

6-Bromo-3,3-difluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by the presence of bromine and fluorine atoms, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3,3-difluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the bromination of a pyrrolopyridine precursor followed by fluorination. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the halogenation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3,3-difluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases like potassium tert-butoxide for substitution reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. The reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while coupling reactions can produce complex biaryl compounds .

Scientific Research Applications

6-Bromo-3,3-difluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Bromo-3,3-difluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can also participate in electron transfer processes, contributing to its activity in material science applications .

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-1H-pyrrolo[3,2-b]pyridine: Similar in structure but lacks the difluoro substitution, which affects its chemical reactivity and applications.

    3,3-Difluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one: Lacks the bromine atom, resulting in different electronic properties and reactivity.

    6-Fluoro-3,3-difluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one:

Uniqueness

6-Bromo-3,3-difluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric effects. These properties make it a versatile compound for various synthetic and research applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C7H3BrF2N2O

Molecular Weight

249.01 g/mol

IUPAC Name

6-bromo-3,3-difluoro-1H-pyrrolo[3,2-b]pyridin-2-one

InChI

InChI=1S/C7H3BrF2N2O/c8-3-1-4-5(11-2-3)7(9,10)6(13)12-4/h1-2H,(H,12,13)

InChI Key

IOEWZNBKFVGPOP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1NC(=O)C2(F)F)Br

Origin of Product

United States

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